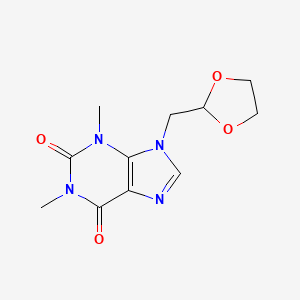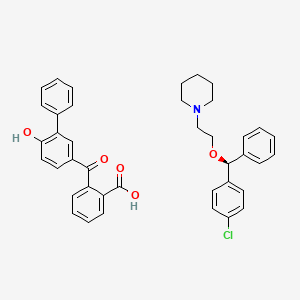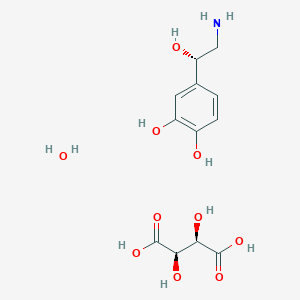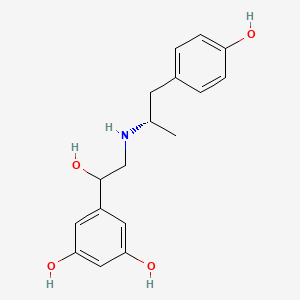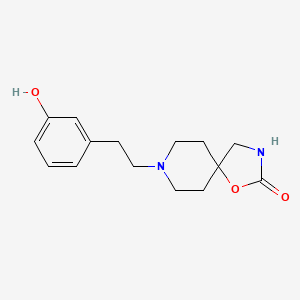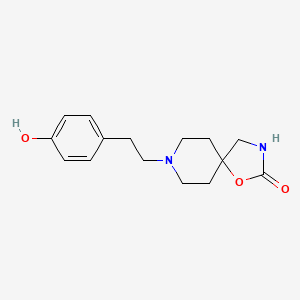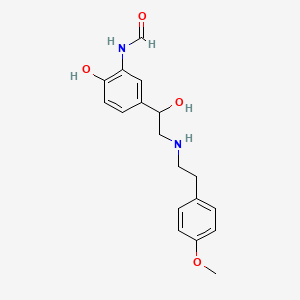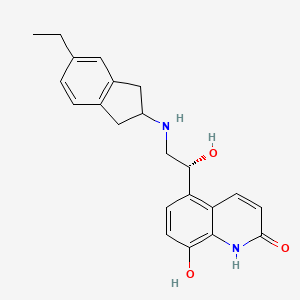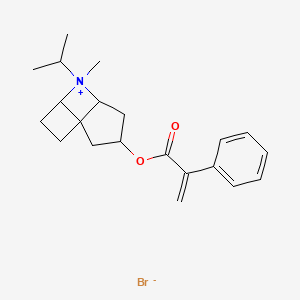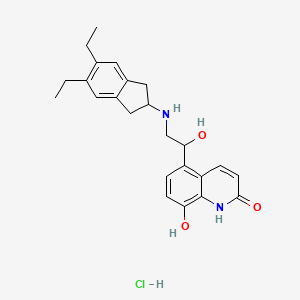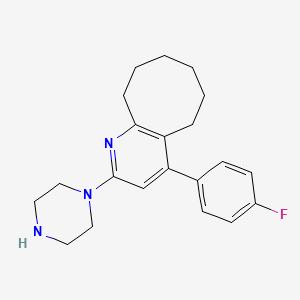
Blonanserin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blonanserin C is a derivative of Blonanserin, an atypical antipsychotic used primarily in Japan and South Korea for the treatment of schizophrenia. This compound shares similar pharmacological properties with Blonanserin, acting as a dopamine and serotonin receptor antagonist. This compound is known for its improved tolerability profile, lacking many of the side effects associated with other antipsychotics .
Wirkmechanismus
Target of Action
Blonanserin C primarily targets and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . These receptors play a crucial role in neurotransmission, which is key to many brain functions, including behavior, mood, and cognition.
Mode of Action
This compound acts as an antagonist at these receptors. By binding to dopamine D2 and D3 receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control . Similarly, by binding to the serotonin 5-HT2A receptor, it inhibits the action of serotonin, another neurotransmitter that contributes to feelings of well-being and happiness . This dual inhibition reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in both positive and negative symptoms of schizophrenia .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving dopamine and serotonin neurotransmission. By inhibiting the action of these neurotransmitters at their respective receptors, this compound can alter the biochemical pathways they are involved in, leading to changes in neuronal signaling and ultimately influencing behavior and mood .
Pharmacokinetics
This compound exhibits a Tmax (time to reach maximum plasma concentration) of 1.5 hours and a bioavailability of 55% . It is rapidly absorbed, and its Tmax has been observed to be prolonged and relative bioavailability increased when administered with food . The mean elimination half-life of this compound is between 7.7 to 11.9 hours . It is metabolized by CYP3A4 and excreted in urine (59%) and feces (30%) .
Result of Action
The molecular and cellular effects of this compound’s action result in a reduction in the symptoms of schizophrenia. By antagonizing dopamine and serotonin receptors, it reduces the overactivity of these neurotransmitters that is often associated with this disorder . This can lead to a decrease in both the positive symptoms (such as delusions and hallucinations) and the negative symptoms (such as lack of motivation and social withdrawal) of schizophrenia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake has been found to increase the bioavailability of this compound and prolong its Tmax . Additionally, genetic polymorphisms and drug-drug interactions can also impact the metabolic profile of this compound .
Biochemische Analyse
Biochemical Properties
Blonanserin C acts as a mixed serotonin 5-HT2A and dopamine D2 receptor antagonist . It binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . This compound has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors . This reduces dopaminergic and serotonergic neurotransmission which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively .
Cellular Effects
This compound’s antagonistic action on dopamine and serotonin receptors reduces symptoms of schizophrenia . By binding to and inhibiting dopamine and serotonin receptors, it reduces dopaminergic and serotonergic neurotransmission . This influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to and inhibition of dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . This reduces dopaminergic and serotonergic neurotransmission which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively .
Temporal Effects in Laboratory Settings
In a 12-week study, this compound showed reduced glucose levels at 100 mg/dL in a 28-day study, compared to the control group which reached hyperglycemic levels of 500-600 mg/dL . At 5 mpk of this compound, glucose levels were controlled in an 18-day study and no toxic or adverse indications were observed at the higher 5X dose .
Dosage Effects in Animal Models
In animal models, this compound has shown significant amelioration of phencyclidine (PCP)-induced impairment of visual-recognition memory . The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is mainly metabolized by CYP3A4 . It undergoes hydroxylation of the cyclooctane ring as well as N-oxidation and N-deethylation of the piperazine ring . The N-deethylated and hydroxylated metabolites are active but to a lesser degree than the parent drug .
Transport and Distribution
This compound has a Tmax of 1.5 h and a bioavailability of 55% . Tmax has been observed to be prolonged and relative bioavailability increased when administered with food . This compound has a Vc of 9500 L and a Vt of 8560 L for a total Vd of 18060 L .
Subcellular Localization
Given its mechanism of action, it is likely that it is localized in the areas of the cell where dopamine D2, D3, and serotonin 5-HT2A receptors are present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Blonanserin C involves several key steps. The process begins with the reaction of cyclooctanone and 3-(4-fluorophenyl)-3-oxopropanenitrile in the presence of polyphosphoric acid to form 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one. This intermediate is then reacted with phenylphosphonic dichloride to produce 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine. Finally, the compound is reacted with N-ethylpiperazine and potassium iodide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for high yield and purity under mild reaction conditions. The process involves careful control of reaction temperatures and the use of high-purity reagents to ensure the production of this compound at a high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Blonanserin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions, particularly involving the piperazine ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate temperatures.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Blonanserin C has several scientific research applications:
Chemistry: Used as a reference compound in the study of dopamine and serotonin receptor antagonists.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its potential use in treating psychiatric disorders beyond schizophrenia, such as bipolar disorder and major depressive disorder.
Industry: Utilized in the development of new antipsychotic medications with improved safety profiles
Vergleich Mit ähnlichen Verbindungen
Blonanserin C is compared with other atypical antipsychotics such as risperidone, aripiprazole, and olanzapine. While all these compounds act as dopamine and serotonin receptor antagonists, this compound is unique in its improved tolerability profile and lower incidence of side effects such as extrapyramidal symptoms and weight gain .
List of Similar Compounds
- Risperidone
- Aripiprazole
- Olanzapine
- Clozapine
- Quetiapine
This compound stands out due to its unique chemical structure and favorable safety profile, making it a valuable compound in the treatment of psychiatric disorders .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-2-piperazin-1-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3/c22-17-9-7-16(8-10-17)19-15-21(25-13-11-23-12-14-25)24-20-6-4-2-1-3-5-18(19)20/h7-10,15,23H,1-6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXNWKJBGWQTRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=CC(=N2)N3CCNCC3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Blonanserin C and how is it related to Blonanserin?
A1: this compound is the major metabolite of the atypical antipsychotic drug Blonanserin. [, ] While Blonanserin itself exhibits antipsychotic activity, this compound also appears to be pharmacologically active. [] Understanding the pharmacokinetics of both Blonanserin and this compound is crucial for optimizing Blonanserin therapy.
Q2: How can researchers accurately measure the levels of Blonanserin and this compound in biological samples?
A2: Several research papers describe highly sensitive and specific methods for quantifying Blonanserin and this compound in human plasma and urine. These methods utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] This technique allows for accurate measurement of both compounds, even at low concentrations, which is essential for pharmacokinetic studies and therapeutic drug monitoring.
Q3: What is the role of CYP3A4 in the metabolism of Blonanserin and how does this affect potential drug interactions?
A3: Research indicates that the enzyme Cytochrome P450 3A4 (CYP3A4) plays a major role in metabolizing Blonanserin. [] Furthermore, different genetic variants of CYP3A4 demonstrate varying abilities to metabolize Blonanserin, highlighting the potential for personalized medicine approaches. Importantly, co-administration of drugs that inhibit CYP3A4, such as nimodipine, felodipine, and amlodipine, can significantly impact the pharmacokinetics of Blonanserin, potentially leading to increased drug exposure and an elevated risk of adverse effects. []
Q4: Are there any known factors beyond drug interactions that can influence Blonanserin and this compound levels in patients?
A4: Research suggests that patient-specific factors can influence Blonanserin pharmacokinetics. For example, one study utilizing a model-based analysis found that female patients exhibited higher prolactin levels compared to male patients when administered the same dose of Blonanserin. [] This finding highlights the importance of considering individual patient characteristics, such as sex, when optimizing Blonanserin treatment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
